2,4-Difluoro-3-methylbenzoic Acid: A Technical Guide for Chemical Researchers
2,4-Difluoro-3-methylbenzoic Acid: A Technical Guide for Chemical Researchers
CAS Number: 112857-68-8
This technical guide provides an in-depth overview of 2,4-Difluoro-3-methylbenzoic acid, a key fluorinated building block for researchers and professionals in drug development and materials science. This document outlines its chemical properties, a plausible synthetic route, its applications in advanced chemical synthesis, and essential safety and handling protocols.
Chemical and Physical Properties
2,4-Difluoro-3-methylbenzoic acid is a benzoic acid derivative characterized by two fluorine substituents and a methyl group on the aromatic ring.[1] These features impart unique chemical reactivity and make it a valuable intermediate in the synthesis of complex organic molecules.[1] Its known physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 112857-68-8 | [1][2][3] |
| Molecular Formula | C₈H₆F₂O₂ | [1][2][3] |
| Molecular Weight | 172.13 g/mol | [1][2][3] |
| Boiling Point | 253.1°C at 760 mmHg | [1][2][4] |
| Density | 1.359 g/cm³ | [1][2] |
| Flash Point | 106.9°C | [1][4] |
| Purity | Commercially available at ≥95% | [3] |
Synthesis of 2,4-Difluoro-3-methylbenzoic Acid
While specific, detailed protocols for the synthesis of 2,4-Difluoro-3-methylbenzoic acid are not extensively published in open literature, a plausible synthetic pathway can be constructed based on established organometallic and carboxylation reactions. A common route involves the directed ortho-metalation of a suitable precursor, followed by carboxylation.
A potential synthetic workflow starting from 1,3-difluoro-2-methylbenzene is outlined below. This multi-step process leverages the directing effect of the fluorine and methyl groups to achieve the desired regiochemistry.
Caption: Proposed synthetic workflow for 2,4-Difluoro-3-methylbenzoic acid.
Applications in Pharmaceutical and Agrochemical Synthesis
Fluorinated aromatic compounds are critical intermediates in the development of modern pharmaceuticals and agrochemicals. The fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability. 2,4-Difluoro-3-methylbenzoic acid serves as a versatile precursor for a wide range of more complex molecules.[1]
Notably, structurally related difluorobenzoic acids are key intermediates in the synthesis of quinolone-3-carboxylic acids, a class of potent antibacterial agents.[5][6] The synthetic utility of this compound lies in the reactivity of its carboxylic acid group, which can be readily converted into esters, amides, or acid chlorides for further elaboration.
Experimental Protocols
The following sections provide illustrative experimental protocols for the synthesis and subsequent reaction of 2,4-Difluoro-3-methylbenzoic acid. These are generalized procedures based on standard laboratory techniques for analogous compounds.
Illustrative Synthesis via Grignard Reagent
This protocol outlines a hypothetical synthesis using a Grignard reagent, an alternative to the lithiation pathway.
Objective: To synthesize 2,4-Difluoro-3-methylbenzoic acid from 4-bromo-1,3-difluoro-2-methylbenzene.
Materials:
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4-bromo-1,3-difluoro-2-methylbenzene
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Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Dry ice (solid CO₂)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add magnesium turnings and a crystal of iodine. Add a solution of 4-bromo-1,3-difluoro-2-methylbenzene in anhydrous THF dropwise. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux by controlling the addition rate. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
Carboxylation: Cool the resulting Grignard solution to -78°C using a dry ice/acetone bath. Carefully add crushed dry ice in small portions to the vigorously stirred solution, ensuring the temperature does not rise significantly. Continue stirring at -78°C for 1 hour after the addition is complete, then allow the mixture to slowly warm to room temperature overnight.
-
Workup and Isolation: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 2,4-Difluoro-3-methylbenzoic acid.
Caption: Experimental workflow for the synthesis of 2,4-Difluoro-3-methylbenzoic acid.
Conversion to an Amide (Illustrative Protocol)
This protocol describes a standard procedure for converting the carboxylic acid into an amide, a common step in drug development.
Objective: To synthesize N-benzyl-2,4-difluoro-3-methylbenzamide.
Materials:
-
2,4-Difluoro-3-methylbenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Benzylamine
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Triethylamine (Et₃N)
-
Saturated sodium bicarbonate solution
Procedure:
-
Acid Chloride Formation: In a flask under a nitrogen atmosphere, suspend 2,4-Difluoro-3-methylbenzoic acid in anhydrous DCM. Add a catalytic amount of DMF. Slowly add thionyl chloride (or oxalyl chloride) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases and the solution becomes clear.
-
Amide Formation: Remove the excess thionyl chloride and DCM under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM. In a separate flask, dissolve benzylamine and triethylamine in DCM. Cool this amine solution to 0°C and slowly add the acid chloride solution dropwise.
-
Workup and Isolation: Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization.
Safety and Handling
2,4-Difluoro-3-methylbenzoic acid is classified as a corrosive solid and requires careful handling to avoid exposure.[7]
-
Hazard Statements: Based on data for analogous compounds, it is expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Measures:
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]
-
In case of skin contact, wash immediately with plenty of soap and water.
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
References
- 1. Cas 112857-68-8,2,4-DIFLUORO-3-METHYLBENZOIC ACID | lookchem [lookchem.com]
- 2. Reliable Chemical Trading Partner, Professional 2,4-Difluoro-3-methylbenzoic acid Supply [methylbenzoate-benzoicacid.com]
- 3. 2,4-difluoro-3-methylbenzoic Acid | CymitQuimica [cymitquimica.com]
- 4. molbase.com [molbase.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. aaronchem.com [aaronchem.com]
